3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound with a unique structure that includes a pyrazole ring substituted with methyl, nitro, and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Trifluoroethylation: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Carboxamide Formation: The carboxamide group is formed through the reaction of the pyrazole derivative with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may participate in redox reactions, while the trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The carboxamide group may form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the carboxamide group.
3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-methyl ester: Contains a methyl ester group instead of a carboxamide group.
Uniqueness
3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the carboxamide group, which can participate in specific interactions with biological targets, potentially enhancing its pharmacological properties. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds.
Properties
CAS No. |
89239-86-1 |
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Molecular Formula |
C7H7F3N4O3 |
Molecular Weight |
252.15 g/mol |
IUPAC Name |
5-methyl-4-nitro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H7F3N4O3/c1-3-4(14(16)17)5(6(11)15)13(12-3)2-7(8,9)10/h2H2,1H3,(H2,11,15) |
InChI Key |
HFTQEQBISBYBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)CC(F)(F)F |
Origin of Product |
United States |
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